D-Lysine hydrochloride

Description

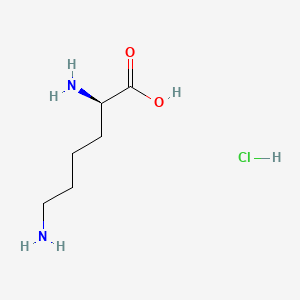

D-Lysine hydrochloride (C₆H₁₄N₂O₂·HCl, CAS 7274-88-6) is the hydrochloride salt of the D-enantiomer of lysine, a non-proteinogenic amino acid. It is a white to off-white crystalline powder with a molecular weight of 182.7 g/mol and a melting point of 266°C . It is synthesized via enzymatic racemization of L-lysine using lysine racemase from Proteus mirabilis or Lactobacillus paracasei, followed by selective decarboxylation to yield enantiopure D-lysine (≥99% enantiomeric excess) with a production yield of 48.8% under optimized conditions .

Properties

IUPAC Name |

(2R)-2,6-diaminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884365 | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | D-Lysine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7274-88-6 | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7274-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine hydrochloride, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007274886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-lysine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE HYDROCHLORIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK611JDE1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-lysine hydrochloride involves several steps, including splitting, desalting, and refining. The process typically starts with the racemization of L-lysine hydrochloride, followed by optical resolution to obtain D-lysine. The final step involves converting D-lysine to its hydrochloride salt form .

Industrial Production Methods: The industrial production of this compound is optimized for high yield and purity. The process includes the use of specific reagents and conditions to ensure the enantiomeric excess (EE) value of the product is as high as 99.7%. This method is suitable for large-scale production and involves steps such as crystallization and purification to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: D-Lysine hydrochloride undergoes various chemical reactions, including nucleophilic substitution, acylation, and reactions with specific reagents like fluorodinitrobenzene (FDNB) and trinitrobenzenesulfonate (TNBS). These reactions are essential for modifying the compound for different applications .

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like FDNB and TNBS are used in nucleophilic aromatic substitution reactions to form derivatives such as 2,4-DNP-lysine or TNB-lysine.

Major Products Formed: The major products formed from these reactions include various lysine derivatives that are useful in biochemical and pharmaceutical research .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

D-Lysine has been studied for its role in enhancing the antimicrobial activity of various compounds. Research indicates that substituting D-lysine for L-lysine in antimicrobial peptides can modify their biological properties. For instance, studies on the hybrid antimicrobial peptide CM15 demonstrated that D-lysine substitutions reduced toxicity to eukaryotic cells while maintaining antimicrobial efficacy against Staphylococcus aureus .

Enhancement of Antibiotic Efficacy

Recent studies have shown that lysine hydrochloride can enhance the bactericidal activity of β-lactam antibiotics. The combination of lysine hydrochloride with these antibiotics increased the expression of genes related to the tricarboxylic acid (TCA) cycle and reactive oxygen species (ROS) levels, thereby improving their effectiveness against Gram-negative bacteria . This suggests potential applications in treating resistant bacterial infections.

Cancer Research

D-Lysine hydrochloride is being investigated for its role in cancer treatment. In a study involving prostate cancer models, D-Lysine was administered alongside other treatments, contributing to the understanding of its effects on tumor growth and response to therapy .

Nutritional Applications

Dietary Supplementation

D-Lysine is often included in dietary supplements due to its essential role in protein synthesis and overall health. It is particularly beneficial in enhancing the bioavailability of other amino acids and nutrients when used in animal feed . Studies have indicated that lysine supplementation can improve growth rates and protein quality in livestock .

Effects on Human Health

Research has highlighted several health benefits associated with D-lysine supplementation in humans, including the prevention of cold sores caused by herpes simplex virus and potential reductions in anxiety levels .

Agricultural Applications

Animal Feed Additive

This compound is widely used as an additive in animal feed to promote growth and improve feed efficiency. It helps meet the nutritional requirements of livestock, particularly in formulations aimed at optimizing protein intake .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Peptide Modifications : A study evaluated the effects of introducing D-lysine into CM15 analogs, revealing that while antimicrobial activity was slightly reduced, toxicity towards human cells significantly decreased, suggesting a safer therapeutic profile for future drug development .

- Lysine Hydrochloride with Antibiotics : Research demonstrated that combining lysine hydrochloride with β-lactam antibiotics resulted in enhanced bacterial killing through increased ROS levels, indicating potential for overcoming antibiotic resistance .

- Lysine Supplementation in Livestock : A comprehensive study on livestock showed that D-lysine supplementation significantly improved growth metrics and feed conversion ratios, illustrating its importance as a nutritional additive .

Mechanism of Action

D-Lysine hydrochloride exerts its effects by interacting with specific molecular targets and pathways. One of its primary mechanisms is the inhibition of viral replication by competing with L-arginine, an amino acid essential for the synthesis of viral proteins. This competition reduces the availability of L-arginine, thereby limiting the virus’s ability to replicate .

Comparison with Similar Compounds

L-Lysine Monohydrochloride

Chemical Profile :

Key Differences :

Applications :

- L-Lysine HCl is a feed additive for livestock to improve growth performance .

- D-Lysine HCl is used in biochemical research (e.g., enzyme inhibition studies) and as a chiral building block in drug synthesis .

Synthesis : L-Lysine is produced via microbial fermentation, while D-Lysine requires enzymatic racemization or asymmetric degradation .

DL-Lysine Hydrochloride

Chemical Profile :

- Formula : C₆H₁₄N₂O₂·HCl (racemic mixture)

- CAS No.: 923-27-3 (D-Lysine base), 10098-89-2 (DL-mixture) .

Key Differences :

Enantiomeric Composition : DL-Lysine is a 1:1 racemic mixture, whereas D-Lysine HCl is enantiopure (≥99% ee) .

Utility :

5-Hydroxy-D/L-Lysine Hydrochloride

Chemical Profile :

- Formula: (2R)-2,6-diamino-5-hydroxyhexanoic acid·(2S)-2,6-diamino-5-hydroxyhexanoic acid·2HCl

- CAS No.: 13204-98-3 (mixture) .

Key Differences :

Structural Modification : The hydroxyl group at position 5 alters solubility and hydrogen-bonding capacity compared to unmodified D-Lysine HCl.

Applications :

- 5-Hydroxylysine derivatives are studied in collagen biosynthesis, whereas D-Lysine HCl is used in asymmetric catalysis and peptide synthesis .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Purity (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| D-Lysine HCl | C₆H₁₄N₂O₂·HCl | 182.7 | 7274-88-6 | ≥99 | 266 |

| L-Lysine HCl | C₆H₁₄N₂O₂·HCl | 182.65 | 657-27-2 | ≥98.5 | 263–264 |

| DL-Lysine HCl | C₆H₁₄N₂O₂·HCl | 182.7 | 10098-89-2 | N/A | 260–265 |

| 5-Hydroxy-D/L-Lysine HCl | C₆H₁₄N₂O₃·2HCl | 269.6 | 13204-98-3 | ≥95 | >300 |

Research Findings

- Enantioselectivity in Drug Design : D-Lysine HCl improves the potency of Hsp90 inhibitors compared to L-Lysine analogs, highlighting the role of stereochemistry in drug efficacy .

- Nephroprotection : D-Lysine HCl (35 mg/mouse) blocks kidney uptake of 177Lu-DOTATATE, reducing nephrotoxicity in preclinical models .

- Industrial Production : Crude enzymes from E. coli achieve higher decarboxylation efficiency (750.7 mmol/L D-Lysine) than whole-cell biocatalysts .

Biological Activity

D-Lysine hydrochloride is a synthetic form of the amino acid lysine, which plays a crucial role in various biological processes. It is particularly significant in protein synthesis, cellular function, and as a precursor for several metabolic pathways. This compound has garnered attention for its biological activity, especially in antimicrobial properties, metabolic regulation, and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound can enhance the antimicrobial activity of β-lactam antibiotics. A study demonstrated that when combined with β-lactams, this compound significantly increased the bactericidal effect against Gram-negative bacteria by promoting reactive oxygen species (ROS) accumulation and enhancing membrane permeability. This synergy was not observed with other antibiotic classes such as fluoroquinolones or aminoglycosides, indicating a specific interaction with β-lactam mechanisms .

Case Study: CM15 Analogs

A detailed study on CM15 analogs containing D-Lysine substitutions revealed that the number and position of these substitutions directly impacted their biological activity. The introduction of D-Lysine led to a reduction in toxicity towards eukaryotic cells while maintaining antimicrobial efficacy. The analogs showed a marked decrease in hemolytic activity against human erythrocytes and murine macrophages, suggesting that D-Lysine can modulate the safety profile of antimicrobial peptides without significantly compromising their effectiveness .

Lysine Supplementation and Herpes Simplex Virus (HSV)

Another area of interest is the role of lysine supplementation in managing herpes simplex virus (HSV) outbreaks. A clinical trial involving patients with recurrent aphthous ulcers (RAU) tested the effects of L-lysine supplementation, which indirectly suggests potential benefits of its D-isomer. While results showed no significant change in HSV markers, there was a notable reduction in ulcer recurrence among those receiving lysine supplements compared to placebo .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : D-Lysine enhances the permeability of bacterial membranes, facilitating antibiotic entry and increasing susceptibility to treatment.

- Reactive Oxygen Species (ROS) Generation : The combination with β-lactams leads to elevated ROS levels, which are critical for bacterial cell death.

- Toxicity Modulation : Substitutions with D-Lysine reduce the cytotoxic effects on human cells while preserving antimicrobial action.

Applications in Research and Industry

This compound is widely utilized across various sectors:

- Animal Nutrition : It serves as an essential amino acid supplement in livestock feed to promote growth and health .

- Pharmaceuticals : The compound is incorporated into medications targeting metabolic disorders due to its role in protein synthesis and cellular function .

- Cosmetics : Its moisturizing properties make it a valuable ingredient in skincare products .

- Food Industry : Used as a food additive to enhance the nutritional profile of protein-fortified foods .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What analytical methods are essential for determining enantiomeric purity and structural integrity of D-lysine hydrochloride?

- Methodological Answer : Chiral HPLC with a crown ether-based column or polarimetric analysis (specific rotation: -20.5° to -21.5° in 6N HCl) are standard for assessing enantiomeric excess . Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) validate structural integrity, while loss on drying (≤0.4%) and titration (99.0–100.5% assay) ensure purity .

Q. How can researchers mitigate degradation during storage of this compound?

- Methodological Answer : Store at +4°C in airtight, light-protected containers to prevent hygroscopic absorption and photolytic decomposition. Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify optimal storage conditions .

Q. Which protocols are critical for detecting trace contaminants (e.g., heavy metals, sulfates) in this compound?

- Methodological Answer : Inductively coupled plasma mass spectrometry (ICP-MS) detects heavy metals (≤10 ppm), while ion chromatography quantifies sulfate (<0.028%) and ammonium (<0.02%). Follow pharmacopeial guidelines for limit tests, as outlined in L-lysine hydrochloride analogs .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in peptide synthesis be resolved?

- Methodological Answer : Systematically vary coupling agents (e.g., HBTU vs. DCC), protecting groups (e.g., Fmoc vs. Boc), and reaction pH. Use kinetic studies (NMR monitoring) and orthogonal analytical validation (e.g., MALDI-TOF for peptide chain length) to identify optimal conditions .

Q. What experimental designs enhance this compound’s utility in biomaterial scaffolds?

- Methodological Answer : In collagen crosslinking, compare D-lysine aldehyde’s stereochemical effects on mechanical strength and biocompatibility using tensile testing and in vitro cell viability assays. Optimize crosslinker concentration (e.g., 0.5–2.0 mM) to balance scaffold rigidity and degradation rates .

Q. How can this compound be integrated into pH-responsive drug delivery systems?

- Methodological Answer : Incorporate into hydrogels via carbodiimide chemistry, adjusting the polymer-to-D-lysine ratio (e.g., 5:1–10:1) to modulate swelling behavior. Validate pH responsiveness using Franz diffusion cells and release kinetics under simulated physiological conditions .

Q. What controls are necessary when studying this compound’s antimicrobial effects?

- Methodological Answer : Use L-lysine hydrochloride as a stereochemical control. Include negative controls (vehicle-only) and positive controls (known antimicrobials). Perform minimum inhibitory concentration (MIC) assays under standardized CLSI guidelines, ensuring sterility via autoclaving (121°C, 15 psi, 20 min) .

Methodological Notes

- Reproducibility : Document synthesis and purification steps (e.g., recrystallization solvents, vacuum drying parameters) in alignment with journal guidelines for experimental sections .

- Data Validation : Use triplicate technical replicates and statistical analysis (e.g., ANOVA) to address variability in reactivity or biological activity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.